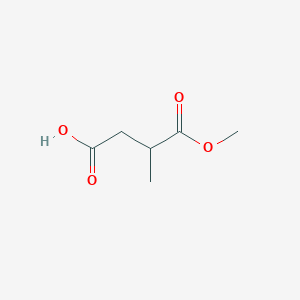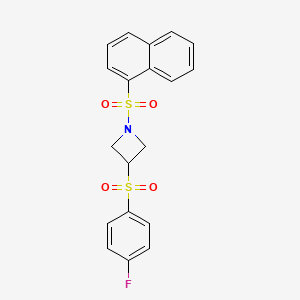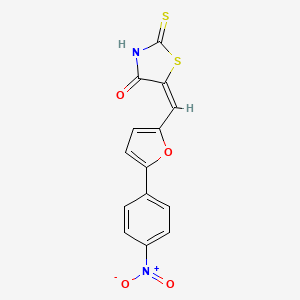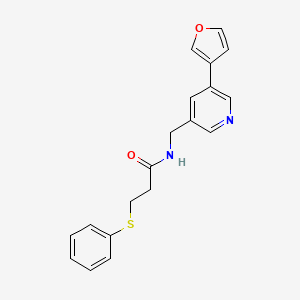
4-Methoxy-3-methyl-4-oxobutanoic acid
Overview
Description
“4-Methoxy-3-methyl-4-oxobutanoic acid” is an organic compound that belongs to the class of esters . It is also known as “®-4-Methoxy-3-methyl-4-oxobutanoic acid” with a CAS number of 83509-04-0 . It is used for research purposes .
Synthesis Analysis
The synthesis of “4-Methoxy-3-methyl-4-oxobutanoic acid” involves a reaction with modified cinchona alkaloid (DHQD)2AQN in diethyl ether at 25℃ for 4 hours . The title compound is not separated from byproducts .Molecular Structure Analysis
The molecular formula of “4-Methoxy-3-methyl-4-oxobutanoic acid” is C6H10O4 . It has a molecular weight of 146.14 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used as an intermediate during the preparation of some important industrial compounds such as gamma-butyrolactone, 1,4-butanediol, and glutamate .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 259.2±0.0 °C at 760 mmHg . The melting point is 54-57 °C (lit.) . It has a flash point of 104.5±16.1 °C . The compound is stable and incompatible with strong oxidizing agents .Scientific Research Applications
- Notably, it contributes to the preparation of compounds like gamma-butyrolactone , 1,4-butanediol , and glutamate .
- It inhibits the enzyme activities of succinate dehydrogenase , leading to mitochondrial membrane depolarization and neuronal cell death .
- Methyl 4-oxobutanoate can serve as a starting material for synthesizing (-)-deoxoprosophylline , a piperidine alkaloid with therapeutic potential .
Industrial Intermediates
Antimicrobial Agent
Therapeutic Potential
Custom Synthesis and Procurement
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-3-methyl-4-oxobutanoic acid is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.
Mode of Action
4-Methoxy-3-methyl-4-oxobutanoic acid, also known as Succinic acid monomethyl ester (SAMME), acts as an antimicrobial agent . It inhibits the enzyme activities of succinate dehydrogenase . This inhibition leads to mitochondrial membrane depolarization .
Biochemical Pathways
The inhibition of succinate dehydrogenase disrupts the citric acid cycle, a fundamental metabolic pathway in cells. This disruption leads to mitochondrial membrane depolarization , which can result in neuronal death .
Pharmacokinetics
It’s known that the compound has high gi absorption
Result of Action
The inhibition of succinate dehydrogenase by 4-Methoxy-3-methyl-4-oxobutanoic acid leads to mitochondrial membrane depolarization . This can result in neuronal death , which may explain its antimicrobial properties.
Action Environment
The action of 4-Methoxy-3-methyl-4-oxobutanoic acid can be influenced by environmental factors. For instance, its stability and efficacy can be affected by temperature . It’s recommended to store the compound in a dry room at room temperature .
properties
IUPAC Name |
4-methoxy-3-methyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZMQNIFDRNSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methyl-4-oxobutanoic acid | |
CAS RN |
32980-25-9 | |
| Record name | 4-methoxy-3-methyl-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-bromobenzyl)sulfanyl]-5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole](/img/structure/B2461162.png)

![3-[(6-Chloroquinazolin-4-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2461164.png)
![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2461165.png)


![4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B2461169.png)
![N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2461171.png)
![N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2461173.png)